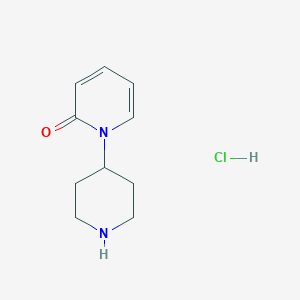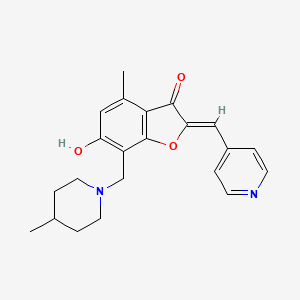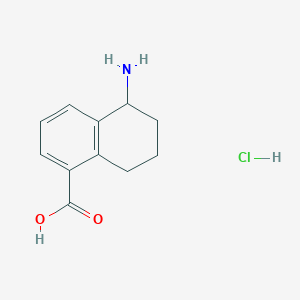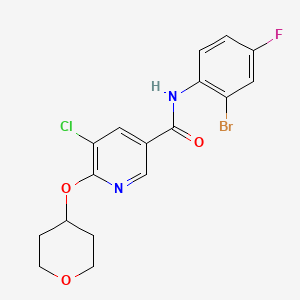
N-(2-bromo-4-fluorophenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-bromo-4-fluorophenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex molecule that may be related to the class of compounds known for their biological importance, including potential herbicidal, pesticidal, or fungicidal activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us infer certain aspects of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related antipyrine derivatives, as discussed in the first paper, involves good yields and spectroscopic characterization . Although the exact synthesis of the compound is not detailed, we can infer that similar methods could be applied, such as halogenation and amide formation. The second paper discusses the thermal cyclisation of nicotinamides, which suggests that heating could be a part of the synthesis process for the compound . The third paper does not provide direct synthesis information but does mention the importance of intermolecular hydrogen bonding in the crystallization of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography, as seen in the first and third papers . These compounds tend to crystallize as almost planar molecules, which could also be true for the compound . The presence of halogen atoms and a pyran ring in the compound suggests potential for various intermolecular interactions, such as hydrogen bonding and halogen bonding, which could influence its solid-state structure.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the compound . However, the first paper mentions that the molecular sheets of similar compounds are formed by hydrogen bonds and stabilized by electrostatic energy contributions . This implies that the compound may also engage in energetically favorable interactions that could influence its reactivity. The second paper's discussion on the effects of steric and electronic factors on cyclisation reactions could be relevant to understanding how the compound might behave under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially inferred from the related compounds discussed in the papers. The presence of halogen atoms is likely to influence the compound's polarity and solubility . The crystalline structure, as suggested by the first and third papers, could indicate a high melting point and specific intermolecular interactions that define its solid-state properties . The electronic structure, as inferred from DFT calculations in the first paper, could provide insights into the electronic properties and potential reactivity of the compound .
properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN2O3/c18-13-8-11(20)1-2-15(13)22-16(23)10-7-14(19)17(21-9-10)25-12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMSTJIOSNDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C=C(C=C3)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-fluorophenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


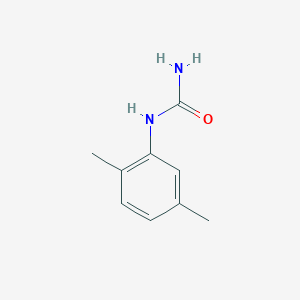
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515939.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2515940.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)
![2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)
